molecular formula C13H24N2O3 B11758606 tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11758606
M. Wt: 256.34 g/mol
InChI Key: HVYUPPCFCZCVKY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 2-oxa-8-azaspiro[4.5]decane core with a tert-butyl carbamate (Boc) protecting group and an (S)-configured amino substituent at the 4-position. Its spirocyclic architecture confers conformational rigidity, making it a valuable building block in medicinal chemistry for designing protease inhibitors, kinase modulators, and other bioactive molecules . The Boc group enhances solubility and stability during synthetic processes, while the amino group enables further functionalization, such as salt formation (e.g., dihydrochloride derivatives) or coupling reactions .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (4S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)9-17-8-10(13)14/h10H,4-9,14H2,1-3H3/t10-/m1/s1

InChI Key

HVYUPPCFCZCVKY-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including condensation and acylation. For instance, it reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products . These products can further undergo reactions such as acylation to form N-acetyl derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The presence of both oxygen and nitrogen heteroatoms in its structure allows it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Key Features Reference
tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 2387567-25-9 C13H24N2O3 (S)-configured amino group, Boc-protected, spiro[4.5] core
tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate Discontinued C13H24N2O3 (R)-enantiomer; discontinued due to limited utility
tert-Butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate 2387560-88-3 C14H25NO3 Hydroxyl substituent, high purity (≥97%)
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C12H22N2O2 Dual nitrogen atoms, hydrochloride salt available
tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 1801766-68-6 C13H21NO4 Ketone functionality, increased polarity
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 1239319-82-4 C12H22N2O2 Smaller spiro[3.5] ring, reduced conformational flexibility

Key Research Findings

  • Synthetic Utility : The Boc group in these spirocycles facilitates purification and stability during multi-step syntheses. For example, copper-catalyzed coupling reactions (e.g., ) utilize Boc-protected intermediates to achieve high yields (69%) .
  • Biological Relevance: Amino-substituted spirocycles, such as the target compound, are prioritized in drug discovery for their ability to mimic peptide turn structures, enhancing target engagement .
  • Safety and Handling: Most derivatives require storage at 2–8°C and protection from moisture.

Biological Activity

tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of functional groups that suggest potential biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 2227197-56-8
  • Boiling Point : Predicted at 364.4 ± 42.0 °C
  • Density : 1.12 ± 0.1 g/cm³
  • pKa : 9.60 ± 0.20

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

Research has shown that compounds with similar structural motifs often demonstrate significant antibacterial properties. For instance, a study highlighted the effectiveness of related compounds against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) in the low nanomolar range (e.g., <0.03125–0.25 μg/mL) .

CompoundMIC (μg/mL)Target Bacteria
Compound 7a<0.03125E. faecalis
Compound 7b<0.25S. aureus
tert-butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decaneTBDTBD

The proposed mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription processes . The compound's ability to bind to these enzymes disrupts their function, leading to bacterial cell death.

Case Studies and Research Findings

  • Inhibitory Studies : A recent study demonstrated that derivatives similar to tert-butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane were tested for their inhibitory effects on DNA gyrase and topoisomerase IV from E. coli. Results showed low nanomolar IC50 values, indicating potent dual activity against both enzymes .
  • Structural Activity Relationship (SAR) : The unique spirocyclic structure contributes to its biological activity, as evidenced by comparisons with other compounds sharing similar frameworks but differing in functional groups .
  • Potential Applications : Due to its promising antibacterial properties, tert-butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane is being explored for potential applications in treating drug-resistant bacterial infections and possibly as an anticancer agent.

Q & A

Q. What are the established synthetic routes for tert-butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

The compound is synthesized via multi-step organic reactions. A representative method involves protecting a piperidone derivative with a tert-butoxycarbonyl (Boc) group, followed by spirocyclic ring formation using ethylene glycol and p-toluenesulfonic acid under anhydrous conditions. Molecular sieves (4Å) are critical to absorb water and drive the reaction to completion. Purification is achieved via column chromatography (SiO₂, EtOAc/n-pentane gradient), yielding a 76% isolated product .

Q. How is structural characterization performed for this spirocyclic compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, 1H^1H-NMR (400 MHz, CDCl₃) reveals distinct signals for the spirocyclic protons (δ = 3.90 ppm, s, 4H) and Boc-protected amine (δ = 1.39 ppm, s, 9H). 13C^{13}C-NMR confirms the carbonyl (δ = 154.6 ppm) and spiro carbon (δ = 107.1 ppm). HRMS validates the molecular formula (e.g., C₁₂H₂₁NO₄: calcd. 243.14703, found 243.14805) .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound refrigerated (2–8°C) in tightly sealed containers under anhydrous conditions. Exposure to moisture or high temperatures can lead to Boc-group cleavage or decomposition. Incompatible with strong acids/bases and oxidizing agents .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and thin-layer chromatography (TLC) are standard. Column chromatography (e.g., SiO₂ with EtOAc/n-pentane) resolves intermediates, while residual solvents are quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How can reaction yields be optimized for spirocyclic ring formation?

Key parameters include:

  • Catalyst loading : p-Toluenesulfonic acid (1.0 equiv) ensures efficient ketalization without side reactions.
  • Solvent choice : Ethylene glycol acts as both solvent and reactant, but its excess may require post-reaction neutralization (e.g., NaHCO₃).
  • Temperature control : Room temperature minimizes byproducts; exothermic steps require cooling . Advanced optimization may involve Design of Experiments (DoE) to model interactions between variables.

Q. What strategies address enantiomeric purity challenges in the (S)-configured amine?

Chiral resolution techniques include:

  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral auxiliaries or catalysts (e.g., copper-phosphoramidite complexes) during spirocycle formation . Monitor optical rotation ([α]₂₀ᴅ) and compare with literature values to confirm configuration.

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

Case example: Unexpected 1H^1H-NMR splitting patterns may indicate diastereomer formation or residual solvents. Solutions:

  • 2D-NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm spiro connectivity.
  • HRMS/MS fragmentation : Identify unexpected adducts (e.g., hydration products).
  • Repeat synthesis : Verify reproducibility under strictly anhydrous conditions .

Q. How to design structure-activity relationship (SAR) studies using analogs of this compound?

  • Core modifications : Compare tert-butyl (S)-4-amino derivatives with morpholine, piperazine, or dioxane variants (e.g., tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) to assess steric/electronic effects .
  • Biological assays : Test binding affinity to targets (e.g., GPCRs, kinases) using SPR or fluorescence polarization.
  • Computational modeling : Docking studies (AutoDock Vina) predict binding modes and guide synthetic priorities .

Q. What safety protocols mitigate risks during scale-up of exothermic reactions?

  • Process analytical technology (PAT) : Monitor temperature/pH in real-time to detect runaway reactions.
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation.
  • Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves (tested for permeation resistance), and full-face shields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.